molecular formula C8H12F3N3 B2569984 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006334-06-0

2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B2569984
CAS No.: 1006334-06-0
M. Wt: 207.2
InChI Key: BASYXSJHXKSXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₈H₁₂F₃N₃
Molecular Weight: 207.199 g/mol
Structure: Features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a branched propan-1-amine chain with a methyl group at position 2 .
Key Identifiers:

  • CAS: 1006334-06-0
  • ChemSpider ID: 12556644
  • SMILES: CC(CN)Cn1ccc(n1)C(F)(F)F .

Properties

IUPAC Name

2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3/c1-6(4-12)5-14-3-2-7(13-14)8(9,10)11/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYXSJHXKSXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes alkylation and acylation reactions under standard conditions:

Reaction TypeReagents/ConditionsProduct FormedYield RangeSource
AcylationAcetic anhydride, pyridine, 0–25°CN-acetyl derivative75–88%
BenzoylationBenzoyl chloride, DCM, triethylamineN-benzoylated compound68–72%
SulfonylationTosyl chloride, NaOH, THFSulfonamide derivative81%

Key finding : Steric hindrance from the 2-methyl group reduces reaction rates compared to analogous linear amines, requiring extended reaction times (6–12 hrs).

Electrophilic Aromatic Substitution

The pyrazole ring exhibits regioselective reactivity influenced by substituents:

PositionReactivityDirected byExample ReactionMajor Product
C4ModerateTrifluoromethyl (C3)Nitration (HNO3/H2SO4)4-Nitro derivative
C5LowMethyl group (C2 chain)Bromination (Br2/FeBr3)5-Bromo adduct (trace)

X-ray crystallographic data shows the trifluoromethyl group creates significant electron deficiency at C4 (partial charge: +0.32), enabling nitration at this position . Methyl branching in the propanamine side chain reduces conjugation effects, limiting C5 reactivity .

Condensation and Cyclization

The amine participates in heterocycle formation through two primary pathways:

3.1 Schiff Base Formation
Reacts with aromatic aldehydes (4-chlorobenzaldehyde, furfural) in ethanol at reflux to form stable imines (85–92% yield). These intermediates undergo subsequent cyclization:

Carbonyl PartnerConditionsFinal Product
2-acetylthiopheneHCl/EtOH, ΔThieno[3,2-c]pyridine analog
Diethyl acetyleneCuI, DMF, 80°C1,2,4-Triazole derivative

3.2 Biginelli Reaction
Facilitates three-component condensations with β-ketoesters and aldehydes under acid catalysis, producing dihydropyrimidinones with antitumor activity .

Metal Coordination Chemistry

The pyrazole N(2) and amine N form stable complexes with transition metals:

| Metal Salt | Ligand:Metal Ratio | Geometry

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure makes it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • Studies indicate that compounds with pyrazole moieties exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways, including the WNT/β-catenin pathway .
  • Anti-inflammatory Effects :
    • Research has demonstrated that pyrazole derivatives can reduce inflammation by inhibiting cyclooxygenase enzymes, making them potential candidates for treating inflammatory diseases .
  • Neurological Disorders :
    • The inhibition of glycogen synthase kinase 3 beta (GSK-3β) by pyrazole derivatives has been linked to neuroprotective effects, which may offer therapeutic avenues for conditions like Alzheimer's disease .
  • Antimicrobial Properties :
    • Some studies have reported that trifluoromethyl-containing compounds exhibit antimicrobial activity, suggesting potential uses in developing new antibiotics .

Agrochemical Applications

The incorporation of trifluoromethyl groups in agrochemicals enhances their efficacy and stability:

  • Pesticides :
    • The structural characteristics of 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine may contribute to the development of novel pesticides with improved potency against pests while minimizing environmental impact .
  • Herbicides :
    • Compounds with similar structures have been explored for herbicidal activity, indicating a potential role for this compound in agricultural applications aimed at weed control.

Material Science Applications

The compound's unique properties can also be exploited in material science:

  • Polymer Chemistry :
    • The trifluoromethyl group can enhance the thermal stability and mechanical properties of polymers. Research into incorporating such compounds into polymer matrices could lead to advanced materials with desirable characteristics .
  • Coatings and Adhesives :
    • The hydrophobic nature imparted by the trifluoromethyl group makes it suitable for applications in coatings and adhesives that require water resistance and durability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with one derivative showing IC50 values in the nanomolar range. This highlights the potential for further development into anticancer agents.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects of pyrazole compounds revealed that they significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could be developed into therapeutic agents for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrazole ring may interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Pyrazole-Based Propanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Differences from Target Compound Source/Evidence
2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine (Target) C₈H₁₂F₃N₃ 207.199 -CF₃ at pyrazole C3; methyl at propanamine C2 Reference compound
3-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine C₇H₉ClF₃N₃ 213.59 -Cl at pyrazole C4; linear propanamine Chlorine addition increases electronegativity
3-[3-(Trifluoromethyl)cyclopenta[c]pyrazol-1-yl]propan-1-amine C₁₀H₁₄F₃N₃ 233.24 Cyclopentane fused to pyrazole; -CF₃ at C3 Enhanced rigidity and lipophilicity
{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine C₈H₁₂F₃N₃ 207.2 -CF₃ at pyrazole C3; methyl at pyrazole C5; ethylamine chain Steric effects from C5 methyl group
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine C₆H₈F₃N₃ 179.14 Shorter chain (propanamine replaced with trifluoromethyl-ethylamine) Reduced molecular weight and polarity

Aromatic and Heterocyclic Variants

Structural and Functional Insights

  • Trifluoromethyl Group Impact : The -CF₃ group in the target compound and analogs enhances metabolic stability and lipophilicity, critical for bioavailability .
  • Heterocyclic Additions: Cyclopentane fusion () or phenoxy groups () alter conformational flexibility and solubility profiles.

Biological Activity

2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a compound of interest due to its unique structural features, particularly the trifluoromethyl group, which significantly influences its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H12F3N3. Its structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to biological receptors and enzymes, potentially leading to inhibition of critical pathways in disease processes. This characteristic allows for the modulation of various biological activities, including antimicrobial and antimalarial effects .

Antimicrobial Activity

Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains. The presence of the trifluoromethyl moiety has been linked to enhanced potency against resistant strains .

Antimalarial Activity

Research indicates that this compound may act as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. In vitro studies have demonstrated its ability to inhibit both Plasmodium falciparum and Plasmodium vivax with low IC50 values, indicating strong potential for further development as an antimalarial agent .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antimalarial Efficacy : In a study involving a series of pyrazole derivatives, compounds with trifluoromethyl groups showed significant inhibition of P. falciparum growth in vitro, with EC50 values below 0.015 μM . This suggests that modifications such as those found in this compound could lead to enhanced antimalarial efficacy.
  • Antimicrobial Activity : A comparative analysis indicated that the introduction of trifluoromethyl groups in pyrazole derivatives led to increased antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics .

Data Tables

Activity Target Pathway IC50/EC50 Values Reference
AntimalarialDihydroorotate dehydrogenaseIC50 < 0.03 μM
AntimicrobialVarious bacterial enzymesEC50 < 0.015 μM

Q & A

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

How stable is this compound under varying storage conditions?

Advanced Research Focus
Stability data suggests:

  • Short-Term : Stable at 4°C in amber vials (≤1 month).
  • Long-Term : Store at -20°C under argon to prevent hydrolysis of the trifluoromethyl group . Monitor degradation via HPLC every 6 months.

What analytical challenges arise in quantifying trace impurities?

Q. Advanced Research Focus

  • LC-MS/MS : Detects sub-0.1% impurities (e.g., deaminated derivatives) using MRM transitions.
  • NMR Relaxation Editing : Suppresses solvent peaks to highlight low-concentration species .

How can structure-activity relationships (SAR) guide the design of analogs?

Q. Advanced Research Focus

  • Trifluoromethyl Position : Substitution at pyrazole C3 enhances metabolic stability vs. C5 (evidence from related compounds) .
  • Amine Chain Length : Propylamine (C3) optimizes target binding vs. ethylamine (C2), as seen in kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.